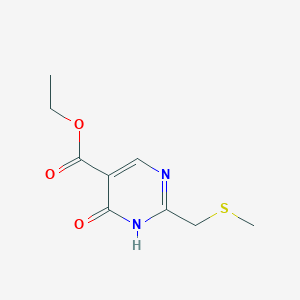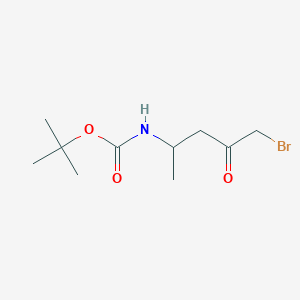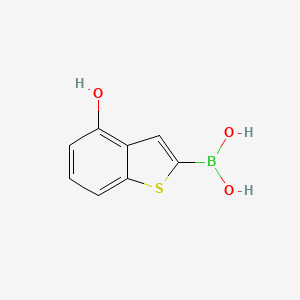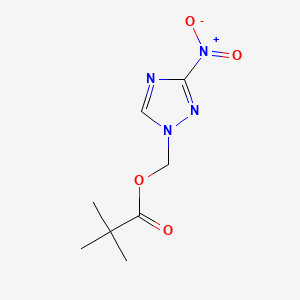
(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with 2,2-dimethylpropanoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazoles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Amino-triazole derivatives.
Substitution: Substituted triazoles.
Hydrolysis: 3-nitro-1H-1,2,4-triazole and 2,2-dimethylpropanoic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .
Medicine: In the field of medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They are being investigated for their anticancer, antiviral, and anti-inflammatory properties .
Industry: In industry, this compound is used in the development of new materials with unique properties. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid moiety, used in anticancer research.
1,2,4-Triazole-containing scaffolds: These compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities .
Uniqueness: (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate is unique due to its combination of a nitro group and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H12N4O4 |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
(3-nitro-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,3)6(13)16-5-11-4-9-7(10-11)12(14)15/h4H,5H2,1-3H3 |
InChI-Schlüssel |
YRNZTCGKMZLHOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCN1C=NC(=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


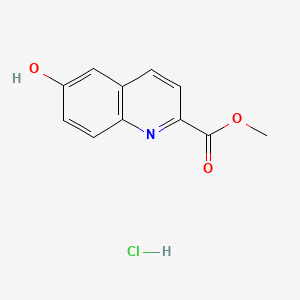
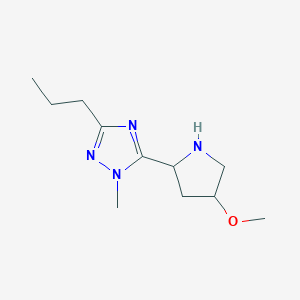
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
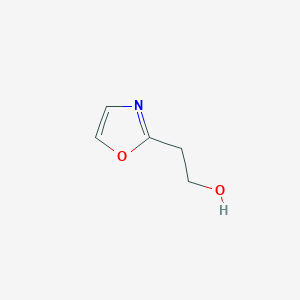
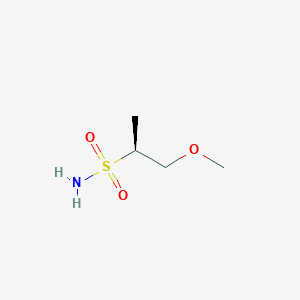
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
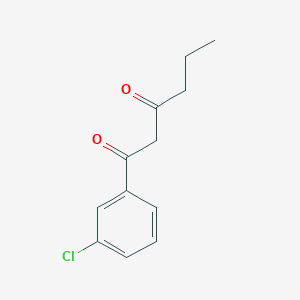
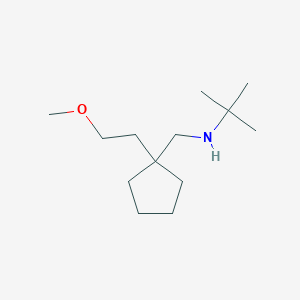
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)
![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
